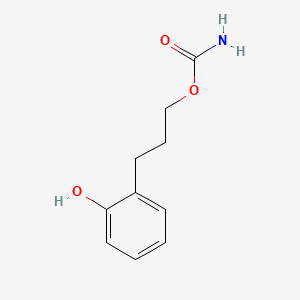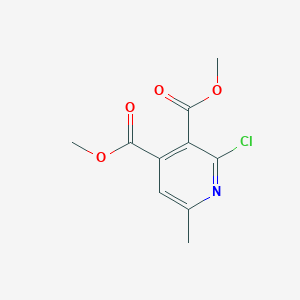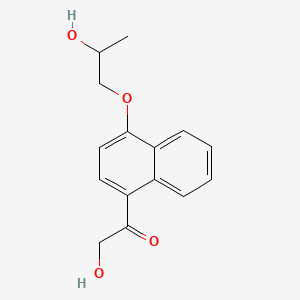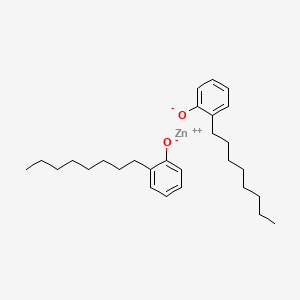
Zinc bis(octylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(octylphenolate) is an organozinc compound with the chemical formula C28H42O2Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of zinc coordinated with two octylphenolate ligands, making it a valuable material for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of zinc acetate with octylphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of zinc bis(octylphenolate) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The octylphenolate ligands can be substituted with other ligands, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a wide range of organozinc compounds with different properties .
Aplicaciones Científicas De Investigación
Zinc bis(octylphenolate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism by which zinc bis(octylphenolate) exerts its effects involves the coordination of zinc with the octylphenolate ligands. This coordination enhances the stability and reactivity of the compound. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc oxide (ZnO)
- Zinc peroxide (ZnO2)
- Zinc sulphide (ZnS)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
Uniqueness
Zinc bis(octylphenolate) is unique due to its specific coordination with octylphenolate ligands, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
84878-49-9 |
|---|---|
Fórmula molecular |
C28H42O2Zn |
Peso molecular |
476.0 g/mol |
Nombre IUPAC |
zinc;2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Zn/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
Clave InChI |
DYPVJLXAFINGJI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
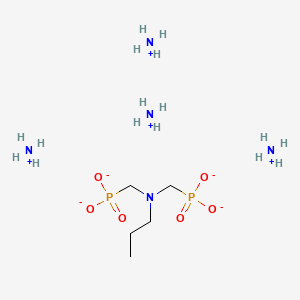
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
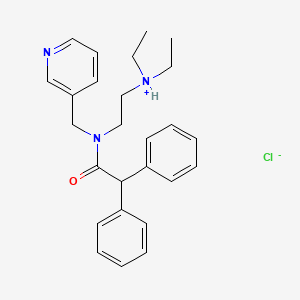
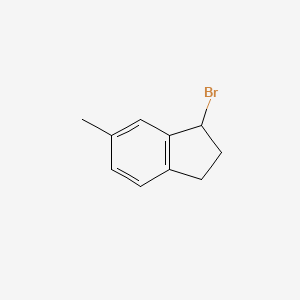
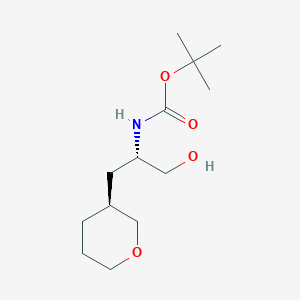
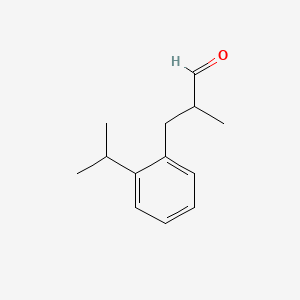
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
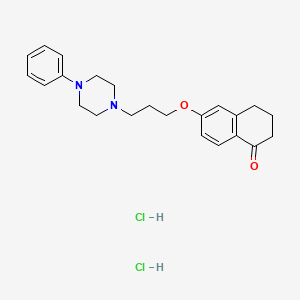
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

